lithium;2-prop-2-enoxyoxane

Description

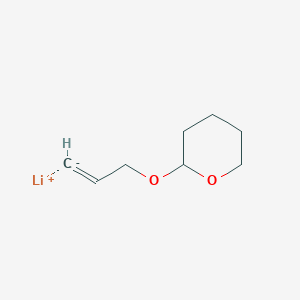

Lithium;2-prop-2-enoxyoxane is a lithium-containing organometallic compound, likely structured as a lithium salt paired with a cyclic ether or epoxide derivative. The term "2-prop-2-enoxyoxane" suggests a tetrahydropyran (oxane) ring substituted with a propenoxy group (CH₂=CH-CH₂-O-) at the 2-position. Alternatively, the "oxane" component may refer to an epoxide (oxirane) system, though this nomenclature is less common.

Properties

CAS No. |

87938-76-9 |

|---|---|

Molecular Formula |

C8H13LiO2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

lithium;2-prop-2-enoxyoxane |

InChI |

InChI=1S/C8H13O2.Li/c1-2-6-9-8-5-3-4-7-10-8;/h1-2,8H,3-7H2;/q-1;+1 |

InChI Key |

FHXPEUTYUYSFIG-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH-]=CCOC1CCCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-prop-2-enoxyoxane typically involves the reaction of 2-prop-2-enoxyoxane with a lithium reagent. One common method is the reaction of 2-prop-2-enoxyoxane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

C6H10O2+n-BuLi→C6H11LiO2+n-BuH

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, solvent, and stoichiometry, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-prop-2-enoxyoxane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form lithium alkoxides.

Substitution: The lithium ion can be substituted with other cations in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium chloride (NaCl) can facilitate cation exchange.

Major Products Formed

Oxidation: Lithium oxide (Li2O) and other oxides.

Reduction: Lithium alkoxides.

Substitution: Various lithium salts depending on the substituting cation.

Scientific Research Applications

Lithium;2-prop-2-enoxyoxane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic applications, particularly in the field of mental health.

Industry: Utilized in the production of advanced materials and as a component in lithium-ion batteries.

Mechanism of Action

The mechanism of action of lithium;2-prop-2-enoxyoxane involves its interaction with various molecular targets and pathways. In biological systems, it may modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. The lithium ion plays a crucial role in these processes by interacting with enzymes, receptors, and other cellular components.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key properties of lithium;2-prop-2-enoxyoxane with structurally or functionally related compounds:

Key Observations :

- Lithium (2-methyl-2-propenyl): A simpler lithium-alkenyl compound with a lower molecular weight, used as a nucleophile in organometallic synthesis. Its reactivity contrasts with the ether/epoxide functionality of the target compound .

- Propylene oxide: A volatile epoxide with industrial significance in polymer production. Unlike this compound, it lacks lithium, limiting its use in lithium-ion systems but enhancing its role in polyether synthesis .

- Lithium carbonate: A bulk inorganic lithium compound critical for batteries. Its ionic character and thermal stability differ markedly from the organometallic nature of this compound .

- Lithium 2-hydroxyethoxide: A lithium alkoxide with strong basicity, highlighting how lithium coordination to oxygen donors enhances reactivity in deprotonation reactions .

Reactivity and Functional Comparisons

- Epoxide Derivatives: Monoepoxides like cyclohexene oxide and glycidyl ethers (e.g., ) share strained cyclic ether systems with this compound. However, the presence of lithium likely enables unique ring-opening pathways or catalytic behavior in polymerization, unlike neutral epoxides .

- Lithium Alkoxides: Compounds like lithium 2-hydroxyethoxide () demonstrate high basicity and nucleophilicity. This compound may exhibit similar traits but with added steric and electronic effects from the propenoxy group .

- Industrial Relevance: While lithium carbonate dominates battery markets (EU trade data in ), this compound’s niche applications (e.g., specialty polymers) may align with propylene oxide’s role in polyurethane production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.